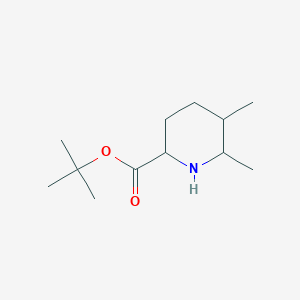
Tert-butyl 5,6-dimethylpiperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5,6-dimethylpiperidine-2-carboxylate, also known as Tert-butyl DMP, is a chemical compound widely used in scientific research. It belongs to the piperidine family of compounds and has a molecular formula of C12H23NO2. Tert-butyl DMP is a white crystalline powder that is soluble in organic solvents and has a melting point of 80-83°C.
Wirkmechanismus
Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP is a chiral auxiliary that can be used to control the stereochemistry of a reaction. It can be used to synthesize both enantiomers of a compound with high selectivity. Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP can also be used as a ligand in organometallic chemistry, where it can coordinate with metal ions and facilitate the formation of new bonds.
Biochemische Und Physiologische Effekte
Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP has no known biochemical or physiological effects. It is not used as a drug or medication and has no known therapeutic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP in lab experiments is its ability to control the stereochemistry of a reaction. It can be used to synthesize both enantiomers of a compound with high selectivity. Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP is also relatively easy to synthesize and is commercially available. The main limitation of using Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP is that it is a toxic compound and should be handled with care. It can cause skin irritation and respiratory problems if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP in scientific research. One area of interest is the development of new synthetic methods using Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP as a chiral auxiliary. Another area of interest is the use of Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP as a ligand in organometallic chemistry. This could lead to the development of new catalysts for organic synthesis. Additionally, Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP could be used in the synthesis of new natural products with potential therapeutic properties.
Synthesemethoden
Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl 5,6-dimethylpiperidine-2-carboxylate with an acid chloride in the presence of a base. This reaction yields Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP and the corresponding carboxylic acid. Another method involves the reaction of tert-butyl 5,6-dimethylpiperidine-2-carboxylate with an aldehyde or ketone in the presence of a reducing agent. This reaction yields the corresponding alcohol and Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP has several scientific research applications. It is commonly used as a chiral auxiliary in asymmetric synthesis. It is also used as a ligand in organometallic chemistry and as a reagent in organic synthesis. Tert-butyl 5,6-dimethylpiperidine-2-carboxylate DMP has been used in the synthesis of several natural products, including (+)-trichostatic acid and (-)-goniofufurone.
Eigenschaften
IUPAC Name |
tert-butyl 5,6-dimethylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-8-6-7-10(13-9(8)2)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVSRSKDLWMCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5,6-dimethylpiperidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)
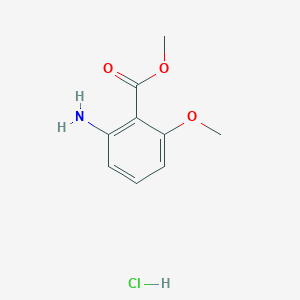
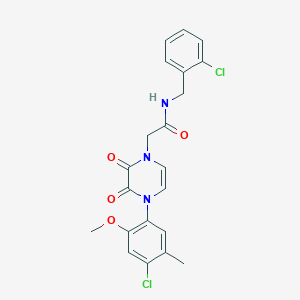

![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)
![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650027.png)
![(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2650028.png)
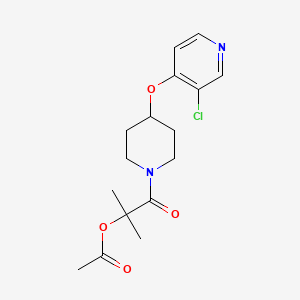
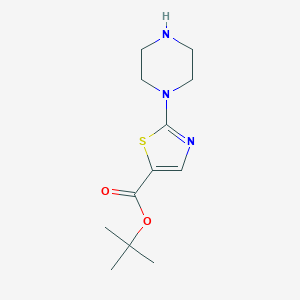

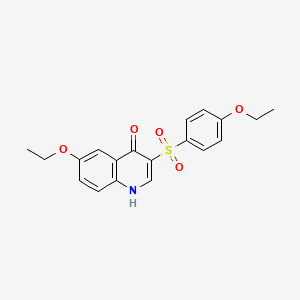
![(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2650036.png)
![Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2650039.png)